5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds1. Nitrile groups can be introduced through various methods, such as the dehydration of amides or the reaction of halogenated compounds with cyanide1.Molecular Structure Analysis
The molecular structure of “5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile” would consist of a pyrazole ring substituted with an amino group at the 5-position and a 3-methoxyphenyl group at the 1-position. The 4-position of the pyrazole ring would be substituted with a nitrile group1.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations1. Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or react with Grignard reagents to form ketones1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile” would depend on its specific structure. Generally, pyrazoles are stable compounds that are resistant to oxidation and reduction. Nitriles are polar molecules that can participate in hydrogen bonding1.Scientific Research Applications
1. Synthesis of Antidepressant Molecules
- Results or Outcomes: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Synthesis of Heterocyclic Compounds
- Methods of Application: The synthesis involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively. Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .
- Results or Outcomes: The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .
3. Synthesis of Raltegravir Derivatives
- Application Summary: This compound has been used in the synthesis of raltegravir derivatives, which are potential anti-HIV drugs. The modification of the 5-hydroxyl group of the pyrimidine ring in raltegravir derivatives has been shown to significantly increase their activity .
- Methods of Application: The synthesis involves modifying the 5-hydroxyl group of the pyrimidine ring in raltegravir derivatives .
- Results or Outcomes: The 5-hydroxyl modification of raltegravir derivatives significantly increased their activity, indicating the potential for the development of more effective anti-HIV drugs .
4. Synthesis of 1,3,4-Oxadiazoles
- Application Summary: “5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile” is used in the synthesis of 1,3,4-oxadiazole derivatives, which have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- Methods of Application: The synthesis involves various chemical reactions to form 1,3,4-oxadiazole derivatives .
- Results or Outcomes: Compounds containing 1,3,4-oxadiazole cores have shown a broad spectrum of pharmacological activities, making them important for the development of new drugs .
5. Synthesis of 5-Amino-1,2,3-Triazole Derivatives
- Application Summary: This compound is used in the synthesis of 5-amino-1,2,3-triazole derivatives via dipolar azide–nitrile cycloaddition and Dimroth rearrangement under solvent-free conditions .
- Methods of Application: The synthesis involves various chemical reactions to form 5-amino-1,2,3-triazole derivatives .
- Results or Outcomes: The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .
Safety And Hazards
The safety and hazards associated with “5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile” would depend on its specific properties. Generally, care should be taken when handling nitriles, as some can be toxic or harmful if ingested, inhaled, or in contact with skin2.
Future Directions
Future research on “5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action1.
Please note that this is a general analysis based on the classes of compounds “5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile” belongs to. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXVZCMDMXZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653581 | |
Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile | |
CAS RN |
650628-66-3 | |
Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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